molecular formula C29H21N3O2 B2426660 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide CAS No. 676529-11-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2426660
CAS No.: 676529-11-6
M. Wt: 443.506
InChI Key: JDMHXIHOWQPAPD-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide is a synthetic small molecule of significant interest in early-stage oncological and epigenetic research. This compound features a sophisticated hybrid structure, incorporating a benzo[cd]indole scaffold linked to a 2-phenylquinoline-4-carboxamide group. The 2-phenylquinoline-4-carboxylic acid moiety is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors, a validated class of anticancer agents . Research indicates that derivatives containing this structure can exhibit significant selectivity for specific HDAC isoforms, particularly HDAC3, which plays a key role in cell proliferation and survival pathways . The molecular design suggests potential as a targeted epigenetic modulator. The 2-phenylquinoline group is engineered to function as a cap structure, binding to the hydrophobic region at the entrance of the HDAC active site, while the benzo[cd]indole system may contribute additional interactions to enhance specificity and potency . This mechanism, inhibition of HDAC activity, can lead to increased histone acetylation, altered gene expression, induction of cell cycle arrest (such as at the G2/M or G1 phases), and promotion of apoptosis in malignant cells . Researchers can utilize this compound as a chemical probe to investigate HDAC biology or as a novel lead compound for the development of new targeted cancer therapeutics. This product is intended for research purposes by qualified professionals in laboratory settings only. It is strictly for manufacturing, research, and industrial use. It is not for diagnostic, therapeutic, medical, or consumer use. Orders from medical facilities, veterinarians, or residential addresses will not be fulfilled.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O2/c1-2-32-26-16-15-24(20-12-8-13-21(27(20)26)29(32)34)31-28(33)22-17-25(18-9-4-3-5-10-18)30-23-14-7-6-11-19(22)23/h3-17H,2H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMHXIHOWQPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits significant anticancer properties due to its ability to induce apoptosis and inhibit cell proliferation. Studies have shown that derivatives of quinoline compounds, including those similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide, can effectively target cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 cells, indicating potent cytotoxicity .

Cell Cycle Arrest
Research indicates that the compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division. This effect is mediated through various apoptotic pathways involving proteins such as Caspase-3 and BAX .

Immune Modulation

Immune Function Modulation
this compound is part of a class of compounds that modulate immune responses. Similar compounds have been investigated for their ability to treat autoimmune disorders and conditions like multiple sclerosis. The modulation occurs through the alteration of cytokine production and immune cell activation .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of this compound involves advanced organic chemistry techniques such as click chemistry and solvent-free methods to enhance yield and efficiency. These methods allow for the development of various derivatives that may exhibit improved pharmacological properties .

Case Studies

StudyCompound TestedCancer TypeIC50 ValueMechanism
Related Quinoline DerivativeMCF-7 (Breast)1.2 µMApoptosis induction
N-(1-Ethyl... BenzamidePanc-1 (Pancreatic)1.4 µMCell cycle arrest

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of indole and quinoline moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has attracted significant attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the fusion of an indole and quinoline moiety, which contributes to its biological activity. The molecular formula is C21H18N2O2C_{21}H_{18}N_{2}O_{2}, and the IUPAC name is this compound. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition:
The compound may inhibit specific kinases and enzymes involved in cancer progression and inflammation. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

2. Anticancer Activity:
Research indicates that this compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting cell proliferation. Its effects have been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

3. Antimicrobial Properties:
Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease therapies.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

StudyCell LineObserved EffectReference
Study 1MCF7 (breast cancer)IC50 = 12 µM (cytotoxicity)
Study 2HeLa (cervical cancer)Induced apoptosis via caspase activation
Study 3E. coli (bacterial strain)Inhibition of growth at 50 µg/mL

These studies highlight the compound's potential as an anticancer and antimicrobial agent.

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Future Directions

The unique structural features of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-phenyquinolinecarboxamide suggest several avenues for future research:

1. Structural Modifications:
Investigating derivatives with altered functional groups may enhance biological activity or selectivity towards specific targets.

2. Mechanistic Studies:
Further elucidation of its mechanisms of action through molecular docking and pathway analysis will provide deeper insights into its therapeutic potential.

3. Clinical Trials:
Given its promising preclinical results, advancing this compound into clinical trials for cancer and infectious diseases could be beneficial.

Q & A

Q. What are the standard synthetic protocols for preparing quinoline-carboxamide derivatives like N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide?

The synthesis typically involves carbodiimide-mediated coupling. For example, a mixture of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol), amino acid derivatives (1.5 mol), HBTU (1.1 mol), and triethylamine (TEA) is stirred at 0°C, followed by room-temperature reaction for 12 hours. Purification via column chromatography or recrystallization yields the target compound. NMR and mass spectrometry are used for validation .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) are recommended. The SHELX suite handles phase determination, heavy atom positioning, and refinement against high-resolution data .

Q. What spectroscopic methods are essential for characterizing quinoline-carboxamide derivatives?

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm).
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ peaks).
  • IR Spectroscopy : To identify key functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .

Q. How is antimicrobial activity assessed for such compounds?

Two primary methods are used:

  • Disk Diffusion : Impregnated disks on Mueller-Hinton agar inoculated with bacterial strains (e.g., S. aureus), with zones of inhibition measured after 24 hours.
  • Minimum Inhibitory Concentration (MIC) : Serial dilutions in microtiter plates, with bacterial growth assessed via optical density (OD600) .

Advanced Research Questions

Q. How can contradictory biological activity data between similar derivatives be resolved?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing activity).
  • Statistical Modeling : Use multivariate regression to isolate critical variables (e.g., logP, H-bond donors) influencing MIC values.
  • Crystallographic Overlay : Compare binding modes via molecular docking if protein targets are known .

Q. What computational strategies improve reaction design for synthesizing novel quinoline-carboxamides?

Implement the ICReDD framework , integrating quantum chemical calculations (e.g., DFT for transition-state analysis) with high-throughput experimental feedback. This reduces trial-and-error by predicting viable reaction pathways and optimizing conditions (e.g., solvent polarity, catalyst loading) .

Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed?

  • SHELXD/SHELXE : For experimental phasing of twinned crystals.
  • Twinning Laws : Apply HOOFT or ROTAX commands in SHELXL to model pseudo-merohedral twinning.
  • Disordered Solvent : Use SQUEEZE (PLATON) to mask electron density from poorly resolved solvent molecules .

Q. What experimental design (DoE) principles optimize synthesis yields?

  • Factorial Design : Vary parameters (e.g., temperature, stoichiometry) systematically.
  • Response Surface Methodology (RSM) : Identify optimal conditions via central composite designs.
  • ANOVA Analysis : Statistically validate significant factors (e.g., p < 0.05 for TEA concentration) .

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